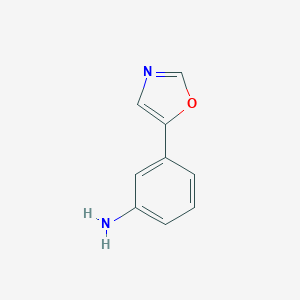

3-(1,3-Oxazol-5-yl)aniline

Description

Properties

IUPAC Name |

3-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIELNJDAOGTASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372304 | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157837-31-5 | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(1,3-Oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Oxazol-5-yl)aniline is a heterocyclic aromatic amine with a molecular structure incorporating both an aniline and an oxazole ring. This unique combination of functional groups imparts a range of chemical properties that make it a molecule of interest in medicinal chemistry and materials science. The presence of the nitrogen-containing aniline group and the five-membered oxazole ring with its nitrogen and oxygen heteroatoms provide sites for hydrogen bonding, metal coordination, and various chemical reactions. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is limited in the public domain, a combination of data from its isomer, 4-(1,3-oxazol-5-yl)aniline, and predictions based on its chemical structure allows for a reliable estimation of its properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 4-(1,3-Oxazol-5-yl)aniline (Experimental/Predicted) | Aniline (Experimental) |

| Molecular Formula | C₉H₈N₂O | C₉H₈N₂O[1] | C₆H₇N |

| Molecular Weight | 160.17 g/mol | 160.17 g/mol [1] | 93.13 g/mol |

| Melting Point | Not available | 150 °C[2] | -6 °C |

| Boiling Point | ~318.7 °C | 318.7 ± 17.0 °C[2] | 184.1 °C |

| Density | ~1.2 g/cm³ | 1.204 ± 0.06 g/cm³[2] | 1.022 g/mL |

| pKa (of the anilinium ion) | ~3.5 | 3.46 ± 0.10[2] | 4.63 |

| LogP | Not available | 1.3[1] | 0.9 |

| Solubility | Expected to be slightly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | Soluble in organic solvents. | Slightly soluble in water (3.6 g/100 mL at 20 °C); miscible with most organic solvents. |

Spectral Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons on the aniline ring: δ 6.5-7.5 ppm (multiplets) - Protons on the oxazole ring: δ 7.0-8.5 ppm (singlets) - Amine (-NH₂) protons: δ 3.5-4.5 ppm (broad singlet)[3] |

| ¹³C NMR | - Aromatic carbons of the aniline ring: δ 110-150 ppm - Carbons of the oxazole ring: δ 120-160 ppm[4] |

| FT-IR (cm⁻¹) | - N-H stretching (aniline): 3300-3500 (two bands) - C-H stretching (aromatic): 3000-3100 - C=N stretching (oxazole): ~1650 - C=C stretching (aromatic): 1450-1600 - C-O stretching (oxazole): 1000-1300[5][6] |

| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z = 160 - Fragmentation of the oxazole ring leading to characteristic ions. - Loss of HCN or CO from the oxazole ring.[7][8][9] |

Experimental Protocols

Synthesis of this compound via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a versatile method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10][11][12][13] A plausible synthetic route to this compound involves the reaction of 3-aminobenzaldehyde with TosMIC, followed by the reduction of a nitro group if starting from 3-nitrobenzaldehyde.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization Workflow

Figure 2: Workflow for the purification and characterization of this compound.

Potential Biological Activity and Applications

While direct studies on the biological activity of this compound are scarce, the oxazole and aniline moieties are present in numerous biologically active compounds.

-

Anticancer Activity: Many oxazole-containing compounds have demonstrated potent anticancer properties.[14][15][16] They can act through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division. The aniline scaffold is also a common feature in many anticancer agents. Therefore, this compound represents a promising scaffold for the development of novel anticancer drugs.

-

Enzyme Inhibition: The heterocyclic nature of the oxazole ring and the presence of the amine group in the aniline moiety make this compound a potential candidate for enzyme inhibition. For instance, some oxadiazole derivatives, which are structurally related to oxazoles, have shown inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases.[17]

-

Corrosion Inhibition: A study has investigated this compound as a corrosion inhibitor for mild steel in acidic solutions. The compound was found to exhibit significant inhibition efficiency, which is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer.[18][19]

Figure 3: Potential applications and biological activities of this compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the properties of aniline and other related aromatic amines, it should be handled with care. Aniline is toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential for applications in medicinal chemistry and materials science. While comprehensive experimental data is still needed, this guide provides a thorough overview of its predicted chemical properties, a reliable synthetic protocol, and an exploration of its potential biological activities based on its structural motifs. Further research into this compound and its derivatives is warranted to fully elucidate its properties and unlock its potential for various applications.

References

- 1. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

Technical Guide: 3-(1,3-Oxazol-5-yl)aniline

CAS Number: 157837-31-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-oxazol-5-yl)aniline, a heterocyclic amine with significant potential in industrial and medicinal chemistry. This document outlines its chemical identity, synthesis, and known applications, with a focus on its role as a corrosion inhibitor. It also explores the potential biological activities of the broader oxazole class of compounds.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound featuring a central aniline ring substituted at the meta-position with a 5-membered oxazole heterocycle.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 157837-31-5 | |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.18 g/mol | |

| Appearance | Not specified (likely solid) | |

| Purity | Reagent Grade | |

| Family | Heterocyclic Building Blocks |

Synthesis

Representative Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes the reaction of 3-aminobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield this compound.

Materials:

-

3-Aminobenzaldehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in methanol or THF (approx. 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add TosMIC (1.0-1.2 eq).

-

Base Addition: Add potassium carbonate (2.0-3.0 eq) to the mixture. The use of a stronger base like potassium tert-butoxide in an aprotic solvent like THF at low temperatures may also be effective.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between dichloromethane (or ethyl acetate) and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Industrial Application: Corrosion Inhibition

A significant application of this compound (referred to as 3-OYA in the study) is as a highly efficient corrosion inhibitor for mild steel in acidic environments, such as 1 M hydrochloric acid (HCl) solution[1].

Quantitative Data: Inhibition Efficiency

The corrosion inhibition performance of 3-OYA was evaluated using various techniques, demonstrating a strong dependence on both concentration and temperature[1].

Table 2: Corrosion Inhibition Efficiency of 3-OYA on Mild Steel in 1 M HCl

| Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) |

| 0.05 | Not specified | 93.5[1] |

| 0.1 | 30 | 85.2 |

| 0.2 | 30 | 88.9 |

| 0.3 | 30 | 90.1 |

| 0.4 | 30 | 91.5 |

| 0.5 | 30 | 93.5 |

| 0.5 | 40 | 88.7 |

| 0.5 | 50 | 82.3 |

| 0.5 | 60 | 75.1 |

Data extracted from a study by R. El-Haddad et al. (2023).[1]

The data indicates that inhibition efficiency increases with inhibitor concentration but decreases with rising temperature[1]. The adsorption of the inhibitor on the steel surface follows the Langmuir adsorption isotherm, suggesting a monolayer formation. The calculated Gibbs free energy of adsorption (ΔG°ₐₒₛ) indicates a mixed mechanism involving both physisorption and chemisorption[1].

Experimental Protocols: Corrosion Studies

The following protocols are based on the methodologies described for evaluating 3-OYA as a corrosion inhibitor[1].

3.2.1 Weight-Loss Method

-

Specimen Preparation: Prepare mild steel coupons of a defined surface area. Polish the coupons with emery papers of decreasing grit size, wash with distilled water and acetone, and dry.

-

Immersion: Weigh the prepared coupons accurately. Immerse them in 1 M HCl solution without and with various concentrations of 3-OYA.

-

Incubation: Maintain the solutions at a constant temperature (e.g., 30 °C) for a specified immersion period (e.g., 24 hours).

-

Analysis: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and re-weigh.

-

Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the weight loss data.

3.2.2 Electrochemical Measurements (Potentiodynamic Polarization & EIS)

-

Electrochemical Cell: Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Stabilization: Immerse the working electrode in the test solution (1 M HCl with and without inhibitor) until a stable open circuit potential (OCP) is reached.

-

Electrochemical Impedance Spectroscopy (EIS): Record EIS spectra over a frequency range (e.g., 100 kHz to 10 mHz) by applying a small amplitude AC signal (e.g., 10 mV) at the OCP.

-

Potentiodynamic Polarization: After EIS, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: Analyze the polarization curves to determine corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. Analyze the EIS data using equivalent circuit models to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Potential Biological Activities

While specific biological data for this compound is limited, the 1,3-oxazole scaffold is a known pharmacophore present in numerous biologically active compounds. This suggests potential avenues for research into its medicinal properties.

Anticancer Activity

Many 1,3-oxazole derivatives have been reported to possess potent anticancer properties, acting through various mechanisms. One notable mechanism for a class of 1,3-oxazole sulfonamides is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

The oxazole ring is a core component of several natural and synthetic compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes related to the application and potential mechanism of action of this compound.

Caption: Proposed mechanism of corrosion inhibition by this compound.

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Caption: General mechanism of tubulin polymerization inhibition by some oxazole compounds.

References

In-Depth Technical Guide to the Molecular Structure of 3-(1,3-Oxazol-5-yl)aniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-(1,3-oxazol-5-yl)aniline. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Identifiers

This compound is an aromatic organic compound featuring a central aniline ring substituted at the meta position with a five-membered oxazole ring. The oxazole ring, a heterocyclic motif containing both oxygen and nitrogen, is attached via its 5-position to the 3-position of the aniline moiety. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.18 g/mol | |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CN=CO2 | |

| InChI | InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |

| InChIKey | AIELNJDAOGTASK-UHFFFAOYSA-N | |

| CAS Number | 157837-31-5 |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XlogP | 1.3 | PubChem |

| Monoisotopic Mass | 160.06366 Da | |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 55.1 Ų | PubChem |

Experimental Data and Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups—aniline and oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and oxazole rings. The protons on the aniline ring will exhibit complex splitting patterns (multiplets) in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the oxazole ring will also appear in the aromatic region, with the C2-H proton being the most downfield shifted due to the influence of the adjacent oxygen and nitrogen atoms. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display nine unique carbon signals. The carbons of the aniline ring will resonate in the δ 110-150 ppm range. The carbons of the oxazole ring are expected at approximately δ 120-160 ppm. The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region from the oxazole and aniline rings.

-

C-O-C stretching: Bands in the 1000-1300 cm⁻¹ region, indicative of the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely involve the cleavage of the oxazole ring and the loss of small neutral molecules.

Synthesis and Experimental Protocols

A general synthetic route to this compound can be conceptualized based on established methods for the synthesis of oxazole and aniline derivatives. A plausible approach is outlined below.

Experimental Protocol: General Procedure for the Synthesis of this compound

-

Step 1: Synthesis of 3-(1,3-Oxazol-5-yl)-1-nitrobenzene (Van Leusen Reaction)

-

To a solution of 3-nitrobenzaldehyde in a suitable solvent (e.g., methanol), add an equimolar amount of tosylmethyl isocyanide (TosMIC).

-

Add a base (e.g., potassium carbonate) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-(1,3-oxazol-5-yl)-1-nitrobenzene.

-

-

Step 2: Reduction of the Nitro Group

-

Dissolve the 3-(1,3-oxazol-5-yl)-1-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent. Common methods include:

-

Tin(II) chloride: Add an excess of SnCl₂·2H₂O and heat the mixture under reflux in the presence of concentrated HCl.

-

Catalytic Hydrogenation: Subject the solution to a hydrogen atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C).

-

-

After the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Applications and Biological Activity

Recent studies have highlighted the potential of this compound as a highly efficient corrosion inhibitor for mild steel in acidic environments. Its efficacy is attributed to the formation of a protective adsorption layer on the metal surface, which involves both physical and chemical adsorption mechanisms. The presence of the oxazole ring and the aniline moiety provides multiple sites for interaction with the metal surface, enhancing its inhibitory performance.

The oxazole motif is a key structural component in numerous biologically active compounds, including natural products and synthetic drugs. Derivatives of benzoxazole, a related heterocyclic system, have been investigated for their antimicrobial and anticancer properties. While specific biological activities for this compound are not extensively documented, its structural features suggest it could be a valuable scaffold for the development of novel therapeutic agents.

Logical Relationships in Characterization

The characterization of a synthesized compound follows a logical progression to confirm its identity and purity.

An In-Depth Technical Guide to the Synthesis of 3-(1,3-Oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(1,3-oxazol-5-yl)aniline, a valuable building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic route, including experimental protocols, quantitative data, and visualizations of the chemical transformations.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the oxazole ring via the Van Leusen reaction, starting from 3-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) to yield the intermediate, 5-(3-nitrophenyl)-1,3-oxazole. The subsequent step involves the reduction of the nitro group to the desired aniline. This method offers a practical and efficient approach to obtaining the target compound.

Synthesis Pathway Overview

The principal pathway for the synthesis of this compound is a two-step sequence:

-

Van Leusen Oxazole Synthesis: This step constructs the 1,3-oxazole ring.

-

Nitro Group Reduction: This step converts the nitro-intermediate to the final aniline product.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Van Leusen Synthesis of 5-(3-Nitrophenyl)-1,3-oxazole

The Van Leusen oxazole synthesis is a powerful method for forming 5-substituted oxazoles from aldehydes and TosMIC. In this step, the commercially available 3-nitrobenzaldehyde is reacted with tosylmethyl isocyanide in the presence of a base to yield 5-(3-nitrophenyl)-1,3-oxazole.

Experimental Protocol:

A general procedure for the Van Leusen reaction is as follows:

-

To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol, potassium carbonate (2.5 eq) is added.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

Upon completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 5-(3-nitrophenyl)-1,3-oxazole.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Nitrobenzaldehyde |

| Reagent | Tosylmethyl isocyanide (TosMIC) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Typical Yield | 60-80% |

Signaling Pathway Diagram:

Caption: Van Leusen synthesis of 5-(3-nitrophenyl)-1,3-oxazole.

Step 2: Reduction of 5-(3-Nitrophenyl)-1,3-oxazole

The final step in the synthesis is the reduction of the nitro group of 5-(3-nitrophenyl)-1,3-oxazole to the corresponding amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Experimental Protocol:

A representative procedure for the reduction is as follows:

-

5-(3-Nitrophenyl)-1,3-oxazole (1.0 eq) is dissolved in ethanol.

-

To this solution, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) is added, followed by concentrated hydrochloric acid.

-

The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

-

The reaction is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture is extracted several times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 5-(3-Nitrophenyl)-1,3-oxazole |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol / Hydrochloric Acid |

| Reaction Temperature | Room Temperature to mild heating |

| Typical Yield | 70-90% |

Signaling Pathway Diagram:

Caption: Reduction of 5-(3-nitrophenyl)-1,3-oxazole to this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the key compounds in this synthesis pathway.

Table 1: Spectroscopic Data for 5-(3-Nitrophenyl)-1,3-oxazole

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.5 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~8.0 (s, 1H, oxazole-H), ~7.8 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H) |

| ¹³C NMR | δ (ppm): ~152, ~150, ~148, ~132, ~130, ~126, ~125, ~122, ~120 |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₇N₂O₃⁺: 191.0451 |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.8 (s, 1H, oxazole-H), ~7.2 (s, 1H, oxazole-H), ~7.1 (t, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~3.7 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~151, ~147, ~146, ~130, ~122, ~118, ~114, ~112, ~110 |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₉N₂O⁺: 161.0709 |

Conclusion

The described two-step synthesis provides a robust and efficient method for the preparation of this compound. The Van Leusen reaction offers a reliable entry to the key 5-(3-nitrophenyl)oxazole intermediate, which can be readily reduced to the target aniline. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Spectroscopic and Synthetic Profile of 3-(1,3-Oxazol-5-yl)aniline: A Predictive Technical Guide

Introduction

3-(1,3-Oxazol-5-yl)aniline is a bifunctional molecule incorporating an aniline moiety and an oxazole ring. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with these pharmacophores. This technical guide provides a predicted spectroscopic profile and a plausible synthetic route for this compound, intended to support research and development efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent parts: a meta-substituted aniline ring and a 5-substituted oxazole ring.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.30 | s | 1H | Oxazole H-2 | - |

| ~7.50 | s | 1H | Oxazole H-4 | - |

| ~7.15 | t | 1H | Aniline H-5 | J = 7.8 |

| ~7.00 | s | 1H | Aniline H-2 | - |

| ~6.85 | d | 1H | Aniline H-6 | J = 7.6 |

| ~6.60 | d | 1H | Aniline H-4 | J = 8.0 |

| ~5.30 | s | 2H | -NH₂ | - |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~155.0 | Oxazole C-2 |

| ~150.0 | Oxazole C-5 |

| ~149.0 | Aniline C-3 |

| ~139.0 | Aniline C-1 |

| ~130.0 | Aniline C-5 |

| ~122.0 | Oxazole C-4 |

| ~116.0 | Aniline C-6 |

| ~115.0 | Aniline C-2 |

| ~112.0 | Aniline C-4 |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3150 - 3100 | Medium | C-H stretching (aromatic and oxazole) |

| 1620 - 1600 | Strong | N-H bending (scissoring) of -NH₂ and C=C stretching (aromatic) |

| 1590 - 1570 | Medium-Strong | C=N stretching (oxazole ring) |

| 1500 - 1450 | Strong | C=C stretching (aromatic ring) |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |

| 1150 - 1050 | Medium-Strong | C-O-C stretching (oxazole ring) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Predicted Ion |

| 161.07 | [M+H]⁺ |

| 183.05 | [M+Na]⁺ |

| 133.06 | [M+H - CO]⁺ |

| 105.06 | [C₇H₇N]⁺ |

Proposed Experimental Protocols

The following section outlines a plausible synthetic route and a general procedure for the spectroscopic characterization of this compound.

Proposed Synthesis

A common method for the synthesis of 5-aryloxazoles is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-(3-Nitrophenyl)-1,3-oxazole

-

To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in methanol, add potassium carbonate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Dissolve the 5-(3-nitrophenyl)-1,3-oxazole (1.0 eq) in ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and heat the mixture to reflux. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Monitor the reduction of the nitro group by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, coupling constants, and integration.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted spectroscopic data.

Caption: Workflow for structural confirmation of the target compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-(1,3-Oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(1,3-Oxazol-5-yl)aniline. Due to the absence of publicly available experimental spectra for this specific compound, this guide offers predicted spectral data based on the analysis of structurally similar compounds. Furthermore, a comprehensive, plausible experimental protocol for the synthesis of this compound and its subsequent NMR analysis is presented. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or anticipate synthesizing this and related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of analogous compounds, including aniline, m-substituted anilines, and 5-phenyl-1,3-oxazole. The numbering scheme used for the assignments is shown in Figure 1.

Figure 1: Numbering of this compound

Caption: IUPAC Numbering for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |

| ~7.85 | s | 1H | H-2' |

| ~7.25 | s | 1H | H-4' |

| ~7.15 | t | 1H | H-5 |

| ~6.90 | s | 1H | H-2 |

| ~6.80 | d | 1H | H-6 |

| ~6.65 | d | 1H | H-4 |

| ~3.80 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon |

| ~152.0 | C-2' |

| ~147.0 | C-1 |

| ~138.0 | C-5' |

| ~130.0 | C-5 |

| ~129.5 | C-3 |

| ~122.0 | C-4' |

| ~118.0 | C-6 |

| ~115.0 | C-4 |

| ~114.0 | C-2 |

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis. This approach involves the reaction of a protected 3-aminobenzaldehyde with tosylmethyl isocyanide (TosMIC). A subsequent deprotection step yields the target compound.

2.1. Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (3-formylphenyl)carbamate (Protected Aldehyde)

-

To a solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (Et₃N) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (3-formylphenyl)carbamate.

Step 2: Synthesis of tert-Butyl (3-(1,3-oxazol-5-yl)phenyl)carbamate

-

To a solution of tert-butyl (3-formylphenyl)carbamate (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol (MeOH), add potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-(1,3-oxazol-5-yl)phenyl)carbamate.

Step 3: Synthesis of this compound (Deprotection)

-

Dissolve tert-butyl (3-(1,3-oxazol-5-yl)phenyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

2.3. NMR Sample Preparation and Analysis Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Typically -2 to 12 ppm.

-

Referencing: Reference the spectrum to the residual solvent peak or TMS.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: Typically 0 to 200 ppm.

-

Referencing: Reference the spectrum to the solvent peak.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Logical Relationships in NMR Spectra

The connectivity and electronic environment of the atoms in this compound can be elucidated through the correlations observed in 2D NMR experiments.

Caption: Key 2D NMR correlations for structural elucidation.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical approach to its synthesis and spectral acquisition. Researchers can utilize this information to facilitate the identification and characterization of this and related compounds in their work.

Mass Spectrometry of 3-(1,3-Oxazol-5-yl)aniline: An In-depth Technical Guide

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(1,3-Oxazol-5-yl)aniline, a compound of interest in pharmaceutical and chemical research. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into ionization characteristics, fragmentation patterns, and experimental protocols.

Compound Overview

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₈N₂O. Its structure features an aniline ring substituted with an oxazole ring at the meta position. This unique combination of a basic aromatic amine and a heterocyclic system dictates its behavior in mass spectrometry.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [1] |

| Monoisotopic Mass | 160.06366 Da | [1] |

| Molar Mass | 160.17 g/mol | [2] |

Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both soft and hard ionization methods can be employed, each providing different types of structural information.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly suitable for this compound, particularly when coupled with liquid chromatography (LC-MS).[3][4] Due to the basic nature of the aniline moiety, positive ion mode ESI is expected to be highly efficient, readily forming the protonated molecule [M+H]⁺. Other adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.[1]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, especially for less polar analytes.[3] It is also a relatively soft ionization method that would likely produce a prominent protonated molecule.

-

Electron Ionization (EI): This hard ionization technique, typically used with gas chromatography (GC-MS), will lead to extensive fragmentation.[5] While the molecular ion peak (M⁺) may be observed, the spectrum will be dominated by fragment ions, providing valuable structural information.[5]

-

Chemical Ionization (CI): A softer alternative to EI, CI can be used to enhance the abundance of the molecular ion or protonated molecule, which might be weak in the EI spectrum.[5] Reagent gases like methane or ammonia are used to achieve this.[6]

Predicted Adducts and their Mass-to-Charge Ratios (m/z):

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.07094 |

| [M+Na]⁺ | 183.05288 |

| [M+K]⁺ | 199.02682 |

| [M+NH₄]⁺ | 178.09748 |

| [M-H]⁻ | 159.05638 |

| [M]⁺ | 160.06311 |

Data sourced from PubChem predictions.[1]

Predicted Fragmentation Patterns

The fragmentation of this compound is expected to be driven by the charge localization on the nitrogen atoms and the stability of the aromatic and heterocyclic rings. The following sections outline the predicted fragmentation pathways under different ionization conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (m/z 160) will undergo a series of fragmentation reactions. The fragmentation of oxazole rings typically involves the loss of CO, HCN, or cleavage of the ring.[7] The aniline moiety can undergo fragmentation characteristic of aromatic amines.

A plausible fragmentation pathway is depicted below:

Caption: Predicted EI fragmentation pathway for this compound.

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule (m/z 161) is isolated and subjected to collision-induced dissociation (CID). The fragmentation will likely involve the same core cleavages as in EI, but the pathways may differ due to the even-electron nature of the precursor ion.

Caption: Predicted CID fragmentation of [M+H]⁺ for this compound.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific system being used.

LC-MS/MS Analysis

This protocol is suitable for the quantitative and qualitative analysis of this compound in complex matrices.

Caption: Workflow for LC-MS/MS analysis of this compound.

LC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5-95% B over 10 minutes |

| Column Temperature | 40 °C |

MS Parameters (ESI):

| Parameter | Value |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 kV |

| Nebulizer Pressure | 35 psi |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 325 °C |

| Collision Energy (for MS/MS) | 10-40 eV (optimized) |

GC-MS Analysis

This protocol is suitable for the analysis of the pure compound or in non-polar matrices.

Caption: Workflow for GC-MS analysis of this compound.

GC-MS Parameters:

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV |

Data Interpretation and Applications

The mass spectrometric data obtained for this compound can be applied in various fields:

-

Structure Elucidation: The fragmentation patterns are crucial for confirming the chemical structure of newly synthesized analogues or for identifying unknown related compounds.

-

Metabolite Identification: In drug metabolism studies, LC-MS/MS can be used to identify metabolites of this compound by looking for characteristic fragment ions and mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation).

-

Quantitative Analysis: Sensitive and selective quantitative assays can be developed using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in LC-MS/MS for pharmacokinetic studies or trace-level detection.

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The provided protocols and predicted fragmentation pathways serve as a starting point for developing specific analytical methods for this compound and its derivatives. Experimental validation is essential to confirm the predicted fragmentation and to optimize analytical performance.

References

- 1. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmafocuseurope.com [pharmafocuseurope.com]

- 4. researchgate.net [researchgate.net]

- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 6. enovatia.com [enovatia.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Physical and chemical characteristics of 3-(1,3-oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(1,3-oxazol-5-yl)aniline (CAS No. 157837-31-5). This heterocyclic amine has garnered interest for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism. This document consolidates available data on its characteristics, synthesis, and biological activity, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Characteristics

This compound is a solid at room temperature with the molecular formula C₉H₈N₂O and a molecular weight of 160.18 g/mol [1][2]. While extensive experimental data is not widely published, the available information and predicted properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 157837-31-5 | [1][2] |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.18 g/mol | [1][2] |

| Melting Point | 89-91 °C | Matrix Scientific |

| 93-95 °C | abcr Gute Chemie[3] | |

| Boiling Point | 318.7 ± 17.0 °C (Predicted) | ChemicalBook |

| Flash Point | 93 °C | [4] |

| pKa | 3.46 ± 0.10 (Predicted) | ChemicalBook |

| logP (Predicted) | 1.3 | [5] |

| Appearance | Solid | [6] |

| Purity | Reagent Grade | [1] |

Note: Some of the data presented is predicted and should be confirmed by experimental analysis.

Synthesis Protocols

Conceptual Synthesis via Robinson-Gabriel Reaction

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone[4][7]. For the synthesis of this compound, a plausible precursor would be N-(2-(3-aminophenyl)-2-oxoethyl)formamide. The general workflow is depicted below.

Conceptual Synthesis via van Leusen Reaction

The van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring[1][8][9]. A potential route to this compound using this method would involve the reaction of 3-aminobenzaldehyde with TosMIC.

Spectral Analysis

Detailed experimental spectra for this compound are not publicly available. However, based on the known spectral characteristics of aniline and oxazole moieties, the expected spectral data can be predicted. Researchers should perform their own spectral analysis for confirmation.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons (phenyl and oxazole rings), Amine (NH₂) protons. |

| ¹³C NMR | Aromatic carbons (phenyl and oxazole rings). |

| FT-IR (cm⁻¹) | N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (oxazole and phenyl rings), C-O stretching (oxazole). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~160.17. |

General Experimental Protocols for Spectral Analysis

The following are general protocols that can be adapted for the spectral characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs. Chemical shifts should be referenced to the residual solvent peak.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway[7][10]. This pathway is often upregulated in cancer cells to support their high proliferation rate[11][12][13][14].

Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)

PHGDH catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[13]. By inhibiting PHGDH, this compound can disrupt this pathway, leading to a reduction in the cellular pool of serine and its downstream metabolites, which are crucial for nucleotide synthesis, and redox balance. This inhibition has been shown to be effective in inhibiting the growth of breast cancer cells in vitro[7][10].

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]

- 7. About: Robinson–Gabriel synthesis [dbpedia.org]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

- 13. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 3-(1,3-Oxazol-5-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and potential biological activities of derivatives based on the 3-(1,3-oxazol-5-yl)aniline core structure. The 1,3-oxazole ring and the aniline moiety are both well-established pharmacophores, and their combination in this scaffold presents a promising avenue for the discovery of novel therapeutic agents.[1][2] Due to the limited publicly available research specifically focused on the this compound core, this guide will draw upon data from closely related oxazole-containing compounds to illustrate the potential biological activities, experimental methodologies, and relevant signaling pathways.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various established organic chemistry reactions. A common approach involves the construction of the oxazole ring from a suitable aniline-containing precursor. One such method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.

A representative synthetic route could start from a substituted acetophenone, which is brominated to form an α-bromoketone. This intermediate can then be reacted with an amide to form the 2-acylamino-ketone, which is subsequently cyclized to the oxazole ring.

Key Biological Activities

Derivatives of the oxazole and aniline scaffolds have demonstrated a wide range of biological activities, suggesting the potential for this compound derivatives in various therapeutic areas.

Anticancer Activity

Numerous oxazole derivatives have been investigated for their potential as anticancer agents.[1][2] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell signaling, such as protein kinases, or interference with microtubule polymerization.[1]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aniline scaffold is a key component of many successful kinase inhibitors. Therefore, this compound derivatives are attractive candidates for the development of novel kinase inhibitors. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on both the aniline and oxazole rings can significantly influence potency and selectivity against different kinases.

Anti-inflammatory Activity

Certain oxazole-containing compounds have exhibited anti-inflammatory properties. The mechanism of action can involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Antimicrobial Activity

The oxazole moiety is present in some natural and synthetic compounds with antimicrobial activity. Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

Quantitative Biological Data

The following tables summarize quantitative data from studies on oxazole derivatives with structural similarities to the this compound core. This data is presented to illustrate the potential potency and spectrum of activity.

Table 1: Anticancer Activity of Representative Oxazole Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | GI50 (nM) | Reference |

| 16 | Leukemia (Mean) | 46.8 | [1] |

| 44 | Leukemia (Mean) | 48.8 | [1] |

| 58 | Leukemia (Mean) | 44.7 | [1] |

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: Antimicrobial Activity of Representative Benzoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 8 | Bacillus subtilis | 250 | [2] |

| 13 | Bacillus subtilis | 62.5 | [2] |

| 28 | Bacillus subtilis | 125 | [2] |

| 33 | Bacillus subtilis | 250 | [2] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of novel compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

-

Reagent Preparation: Prepare a kinase buffer, a solution of the target kinase, a solution of the substrate peptide, and a solution of ATP.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody (e.g., ELISA) or by detecting the amount of ATP consumed using a luminescent assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway targeted by this compound derivatives and a typical workflow for their discovery and development.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. While direct research on this specific core is limited, the extensive literature on related oxazole and aniline derivatives provides a strong rationale for its exploration.

Future research should focus on the systematic synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation. High-throughput screening against a panel of cancer cell lines, kinases, and microbial strains would be instrumental in identifying initial lead compounds. Subsequent structure-activity relationship studies, guided by computational modeling, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these novel chemical entities. Such a focused effort holds the potential to unlock the therapeutic value of this intriguing chemical scaffold.

References

The Versatile Building Block: A Technical Guide to 3-(1,3-Oxazol-5-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(1,3-Oxazol-5-yl)aniline is a heterocyclic aromatic amine that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive aniline moiety and a biologically relevant oxazole ring, provides a versatile platform for the construction of complex molecules with diverse pharmacological activities. This technical guide delves into the core utility of this compound, presenting key reactions, detailed experimental protocols, and an exploration of its application in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 157837-31-5 |

| Appearance | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents |

Core Synthetic Applications

The reactivity of this compound is primarily centered around the nucleophilic character of the aniline nitrogen and the potential for functionalization of the aromatic ring. Key transformations include amide bond formation, cross-coupling reactions, and sulfonamide synthesis.

Amide Synthesis (N-Acylation)

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing diverse substituents and building more complex molecular architectures.

General Reaction Scheme:

Caption: Amide synthesis from this compound.

Experimental Protocol: Synthesis of N-(3-(1,3-oxazol-5-yl)phenyl)acetamide

A general procedure for the N-acylation of anilines can be adapted for this compound. In a typical reaction, the aniline (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. A base, for instance, triethylamine or pyridine (1.2 equivalents), is added to the solution. The acylating agent, for example, acetic anhydride or benzoyl chloride (1.1 equivalents), is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired amide. While a specific yield for the acetylation of this compound is not available in the provided search results, similar reactions with aniline derivatives typically proceed in good to excellent yields (72-90%).[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aniline functionality also allows for participation in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. This reaction is a powerful tool for constructing complex diarylamines.

General Reaction Scheme (Buchwald-Hartwig Amination):

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the amination of this compound, a reaction flask would be charged with the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium source such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base like sodium tert-butoxide or potassium carbonate (1.5-2.0 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An anhydrous solvent, such as toluene or dioxane, is added, and the reaction mixture is heated to a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Sulfonamide Synthesis

The synthesis of sulfonamides from this compound provides access to a class of compounds with significant therapeutic potential. The reaction involves the coupling of the aniline with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

To a solution of this compound (1 equivalent) in a solvent like pyridine or a mixture of chloroform and pyridine at 0 °C, a sulfonyl chloride (1.1 equivalents) is added slowly. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

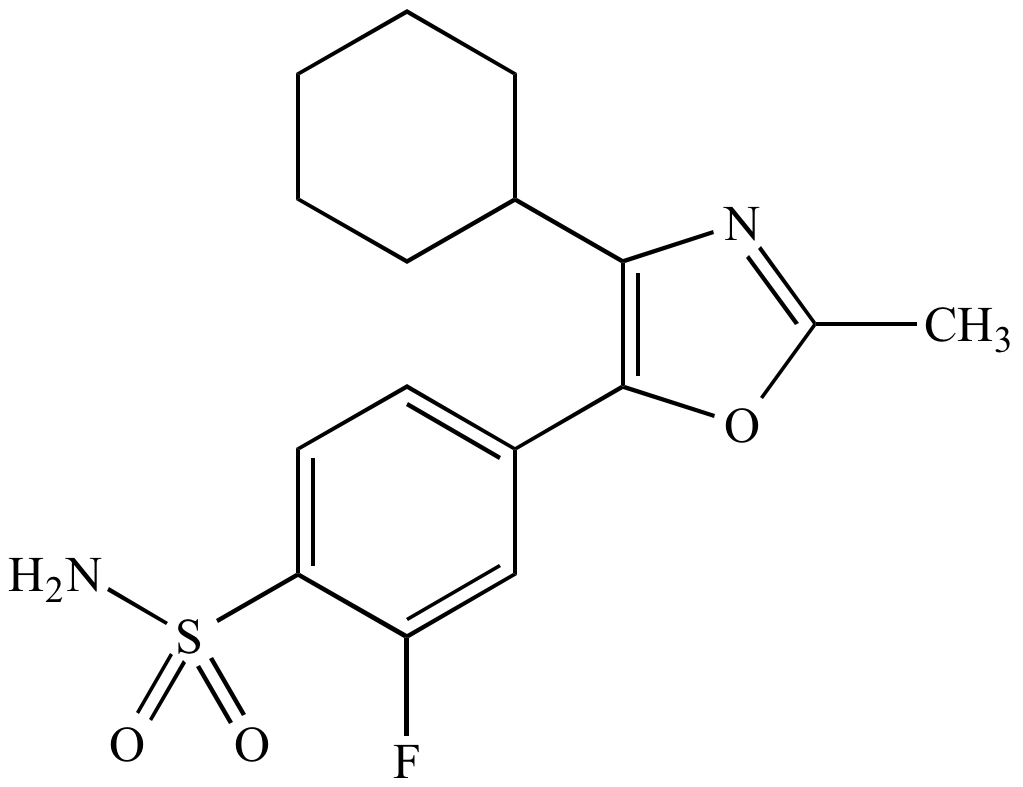

The 1,3-oxazole motif is a common feature in a variety of biologically active natural products and synthetic pharmaceuticals. Derivatives of this compound are of particular interest in drug discovery due to their potential to act as inhibitors of various enzymes, including kinases.

While specific signaling pathways for derivatives of this compound are not detailed in the provided search results, the general importance of oxazole-containing compounds as kinase inhibitors is well-established. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold provides a valuable starting point for the design of such inhibitors.

Hypothetical Kinase Inhibitor Experimental Workflow:

The following diagram illustrates a hypothetical workflow for the development of a kinase inhibitor starting from this compound.

Caption: A hypothetical workflow for kinase inhibitor development.

Quantitative Data Summary

The following table summarizes the quantitative data found for a reaction involving this compound.

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Corrosion Inhibition | Mild Steel, 1M HCl | This compound (0.5 mM) | - | 5 | 30 | 93.5 (Inhibition Efficiency) | [Investigation of this compound as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution] |

Note: Detailed quantitative data for specific organic synthesis reactions starting from this compound were not available in the provided search results. The table above reflects its application as a corrosion inhibitor.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, leading to the generation of diverse molecular scaffolds. While detailed experimental protocols and quantitative data for its use in the synthesis of bioactive molecules are still emerging, the established importance of the oxazole moiety in medicinal chemistry strongly suggests that this compound will continue to be a valuable tool for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock its potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1,3-Oxazol-5-yl)aniline from 3-Aminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1,3-oxazol-5-yl)aniline, a valuable building block in medicinal chemistry, starting from 3-aminobenzaldehyde. The synthesis is achieved through a one-pot Van Leusen oxazole synthesis, a reliable and efficient method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). These application notes include a comprehensive experimental protocol, characterization data, and diagrams illustrating the synthetic pathway and workflow.

Introduction

This compound is a key intermediate in the development of various pharmacologically active compounds. The oxazole moiety is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. Its presence in a molecule can facilitate interactions with biological targets, making it a desirable scaffold in drug discovery. The aniline functional group provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles.[1][2][3] The reaction proceeds via the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4][5] This method is characterized by its operational simplicity and tolerance of a wide range of functional groups.

Synthetic Pathway

The synthesis of this compound from 3-aminobenzaldehyde is a direct application of the Van Leusen oxazole synthesis. The reaction involves the base-mediated cycloaddition of 3-aminobenzaldehyde with TosMIC.

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol details the synthesis of this compound using the Van Leusen reaction.

Materials:

-

3-Aminobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-